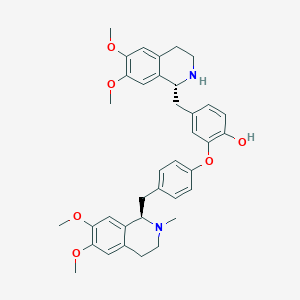

N-Desmethyldauricine

Overview

Description

N-Desmethyldauricine is a natural compound isolated from the rhizoma of Menispermum dauricum DC. It has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. This compound is known for its ability to induce autophagic cell death in apoptosis-resistant cancer cells, making it a promising candidate for drug-resistant cancer therapies .

Mechanism of Action

Target of Action:

N-Desmethyldauricine (also known as LP-4) primarily targets cancer cells. It has been identified as a novel inducer of autophagy , a cellular degradation mechanism that plays a crucial role in regulating cell death or survival during cancer therapy . Autophagy involves the formation of double-membrane cytoplasmic vesicles that engulf and degrade cellular organelles, such as mitochondria and endoplasmic reticulum (ER), through lysosomes.

Mode of Action:

Here’s how this compound interacts with its targets and leads to autophagy:

Ulk-1-PERK Pathway: this compound activates the Ulk-1 (Unc-51-like kinase 1) pathway. Ulk-1 is a key regulator of autophagy initiation. By promoting Ulk-1 activity, this compound triggers the formation of autophagosomes, which are essential for autophagy .

Ca2+ Mobilization via CaMKKβ: this compound also activates the Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling cascade. It achieves this by mobilizing calcium release through the inhibition of SERCA (sarco/endoplasmic reticulum Ca2±ATPase). This cascade ultimately leads to autophagy induction .

Biochemical Pathways:

The affected pathways include the Ulk-1 pathway, CaMKKβ-AMPK-mTOR pathway, and the downstream events associated with autophagy. These pathways regulate the balance between cell survival and cell death, making this compound a promising candidate for cancer therapy .

Result of Action:

This compound’s autophagic action leads to cell death in a panel of cancer cells, including those resistant to apoptosis. By inducing autophagy, it selectively targets cancer cells while sparing normal cells. This makes it a valuable addition to cancer therapy .

Action Environment:

Environmental factors, such as pH, oxygen levels, and nutrient availability, can influence this compound’s efficacy and stability. Researchers continue to explore these aspects to enhance its therapeutic potential.

: Law, B. Y. K., Mok, S. W. F., Chen, J., et al. (2017). This compound Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. Frontiers in Pharmacology, 8, 388. Read full article

Biochemical Analysis

Biochemical Properties

N-Desmethyldauricine induces autophagy via the Ulk-1-PERK and Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling cascades . It mobilizes calcium release through the inhibition of SERCA .

Cellular Effects

This compound leads to autophagic cell death in a panel of cancer cells, including apoptosis-defective and apoptosis-resistant cells . It has been shown to induce autophagic cell death in apoptosis-resistant cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces autophagy via the Ulk-1-PERK and Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling cascades .

Temporal Effects in Laboratory Settings

It has been shown to induce autophagic cell death in apoptosis-resistant cancer cells .

Metabolic Pathways

It has been shown to induce autophagy via the Ulk-1-PERK and Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling cascades .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyldauricine can be synthesized through various chemical routes. One common method involves the isolation of the compound from the rhizoma of Menispermum dauricum DC. The isolation process typically includes extraction, purification, and crystallization steps .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Menispermum dauricum DC. The process includes solvent extraction, followed by chromatographic purification to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyldauricine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

N-Desmethyldauricine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study autophagy and apoptosis mechanisms.

Biology: Researchers use it to investigate cellular processes and pathways involved in cell death and survival.

Medicine: this compound is being explored for its potential in cancer therapy, particularly for treating drug-resistant cancers.

Industry: It has applications in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Dauricine: Another compound isolated from Menispermum dauricum DC, known for its antitumor activity.

Berberine: A compound with similar autophagic and apoptotic properties.

Uniqueness of N-Desmethyldauricine

This compound is unique due to its specific ability to induce autophagic cell death in apoptosis-resistant cancer cells. This property makes it particularly valuable for developing therapies for drug-resistant cancers .

Properties

IUPAC Name |

2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-23-6-9-27(10-7-23)45-33-18-24(8-11-32(33)40)16-30-28-21-36(43-4)34(41-2)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3/t30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWMRBGNDAWZAO-FIRIVFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932906 | |

| Record name | 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146763-55-5 | |

| Record name | N-Desmethyldauricine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146763555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

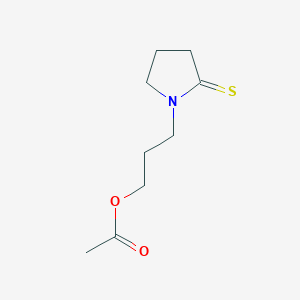

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Desmethyldauricine's structure in its biological activity?

A1: this compound is a phenolic dauricine-type alkaloid. [, ] While its precise structural features contributing to its biological activity are not fully elucidated in the provided abstracts, its close relationship to dauricine suggests potential similarities in their mechanisms of action. Further research is needed to explore the structure-activity relationship of this compound and its derivatives.

Q2: How does this compound induce autophagic cell death?

A2: Research indicates that this compound triggers autophagy in apoptosis-resistant cancer cells. [] This effect is mediated through the Ulk-1-PERK and Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-AMPK-mTOR signaling pathways. The compound achieves this by mobilizing calcium release via the inhibition of SERCA. This mechanism positions this compound as a potential therapeutic agent for cancers resistant to apoptosis-inducing therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(tert-Butylimino)acetyl]salicylate](/img/structure/B125140.png)

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)